molecular formula C12H18N2O3 B1375870 N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide CAS No. 88441-02-5

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

Cat. No. B1375870
CAS RN: 88441-02-5
M. Wt: 238.28 g/mol
InChI Key: YYPBXBIBNKNOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide” are not well-documented. The molecular weight of the compound is 238.28300 .

Scientific Research Applications

Potential Use in Pesticide Development

A study by Olszewska, Tarasiuk, and Pikus (2009) focused on the characterization of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a compound structurally similar to N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide. These derivatives, including several acetamide compounds, were evaluated using X-ray powder diffraction as potential pesticides (Olszewska, E., Tarasiuk, B., & Pikus, S., 2009).

Anticancer Drug Development

Sharma et al. (2018) synthesized a compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which exhibits structural similarities to N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide. The study focused on its anticancer activity, confirmed through in silico modeling targeting the VEGFr receptor (Sharma, G., Anthal, S., Geetha, D., et al., 2018).

Involvement in Organic Synthesis

Chikaoka, Toyao, Ogasawara, Tamura, and Ishibashi (2003) explored the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2. This study provided insights into organic synthesis processes, particularly in the context of reactions involving similar acetamide compounds (Chikaoka, S., Toyao, A., Ogasawara, M., et al., 2003).

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) conducted a study on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research highlights the potential of acetamide derivatives in pharmaceutical synthesis (Magadum, D. B., & Yadav, G., 2018).

Exploration in Medicinal Chemistry

Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, and Miki (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing gastric ulceration. This study suggests the therapeutic potential of compounds related to N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide in medicinal chemistry (Hosokami, T., Kuretani, M., Higashi, K., et al., 1992).

properties

IUPAC Name

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(15)14-5-4-9-6-12(17-3)10(13)7-11(9)16-2/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPBXBIBNKNOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00748172
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

CAS RN

88441-02-5
Record name N-[2-(4-Amino-2,5-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00748172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.